Superior In Vivo Pharmacokinetics: Longer Half-Life and Higher Oral Bioavailability
GSK2945 (Compound 4) demonstrates a significantly longer terminal half-life (t1/2 = 2.0 h) and substantially higher oral bioavailability (F = 23.4%) compared to its structural analogs (e.g., compounds 10, 16, 23) which have shorter half-lives (<1.27 h) and oral bioavailability of <4% [1]. This pharmacokinetic advantage enables more convenient oral dosing regimens for chronic in vivo studies, whereas the other analogs are better suited for acute parenteral administration [1].
| Evidence Dimension | In Vivo Pharmacokinetics (Mouse) |
|---|---|
| Target Compound Data | t1/2 = 2.0 h; Oral Bioavailability (F) = 23.4%; Clearance (CL) = 0.4 L/h/Kg |
| Comparator Or Baseline | Comparator Analogs (10, 16, 23): t1/2 = 0.74–1.27 h; F = 2.4–3.5%; CL = 2.6–2.8 L/h/Kg |
| Quantified Difference | 2.7–fold longer half-life; 7–fold higher oral bioavailability; 6–fold slower clearance |
| Conditions | Cassette dose (1 mg/kg) IV and oral PK study in C57Bl/6 mice [1]. |
Why This Matters
The improved oral bioavailability and longer half-life of GSK2945 simplify experimental protocols for chronic in vivo studies, allowing for oral dosing and reducing the frequency of administration compared to other REV-ERB ligands.
- [1] Trump RP, Bresciani S, Cooper AW, Tellam JP, Wojno J, Blaikley J, Orband-Miller LA, Kashatus JA, Boudjelal M, Dawson HC, Loudon A, Ray D, Grant D, Farrow SN, Willson TM, Tomkinson NC. Optimized chemical probes for REV-ERBα. J Med Chem. 2013;56(11):4729-4737. doi:10.1021/jm400458q. (Table 2, Figure S4) View Source
